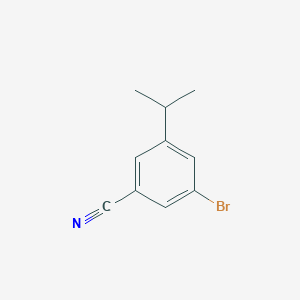

3-Bromo-5-isopropylbenzonitrile

Vue d'ensemble

Description

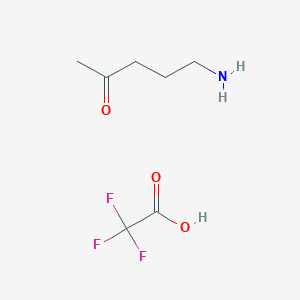

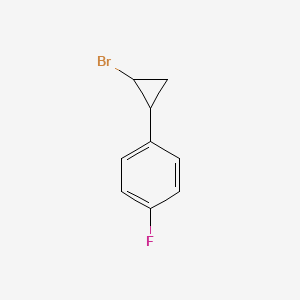

3-Bromo-5-isopropylbenzonitrile is a chemical compound with the molecular formula C10H10BrN. It has a molecular weight of 224.1 g/mol . This compound is used in biochemical research .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.1 g/mol . More detailed physical and chemical properties are not available from the web search results.Applications De Recherche Scientifique

Synthesis Processes

3-Bromo-5-isopropylbenzonitrile is involved in various synthesis processes. For instance, it is used in the facile synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids (Szumigala et al., 2004). Similarly, it has been synthesized as an intermediate in the production of other compounds, like in the synthesis of 5-Bromo-2-Isobutoxybenzonitrile, a key intermediate of Febuxostat (Meng Fan-hao, 2012).

Molecular Composition and Interaction Studies

Computational studies on molecules like 5-bromo-3-nitropyridine-2-carbonitrile provide insights into molecular structure, energy, and potential applications in medicinal chemistry. This involves examining molecular electrostatic potential, frontier molecular orbitals, and molecular docking with target proteins (Arulaabaranam et al., 2021). Such studies aid in understanding the reactivity and potential pharmaceutical applications of related compounds.

Crystallography and Isostructurality

Research into compounds like 3,5-Dihalo-4-hydroxybenzonitriles, which includes 3-bromo analogs, contributes to the understanding of crystallography and isostructurality. These studies focus on how such compounds form chain-like arrangements and planar sheets in crystals, influencing their physical and chemical properties (Britton, 2006).

Preparation of Pharmacologically Active Compounds

This compound is also instrumental in synthesizing pharmacologically active compounds. For instance, its derivatives have been used in the synthesis of isoxazoles, which are intermediates for pharmacologically active substances (Chiarino et al., 1987).

Environmental and Phototransformation Studies

Environmental studies, such as the phototransformation of related compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), provide valuable information on the behavior of these compounds under environmental conditions, including their breakdown and transformation products (Kochany et al., 1990).

Spectroscopic Studies

Spectroscopic investigations of compounds similar to this compound, such as 5-Bromo-2- Methoxybenzonitrile, enhance our understanding of molecular properties like vibrational frequencies, NLO properties, and electron density transfer, which are crucial in materials science and molecular physics (Kumar & Raman, 2017).

Safety and Hazards

3-Bromo-5-isopropylbenzonitrile is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting . In case of ingestion, immediate medical assistance should be sought .

Propriétés

IUPAC Name |

3-bromo-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMXFYVSUOXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)

![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)